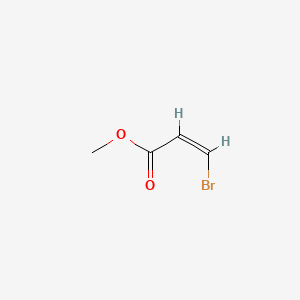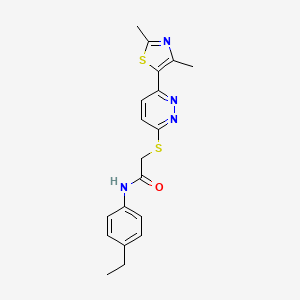![molecular formula C18H15F3N2O3S B2977666 4-oxo-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-66-4](/img/structure/B2977666.png)
4-oxo-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and rings. It has a trifluoromethyl group attached to a phenyl ring, a sulfonamide group, and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline core which is a type of fused tetracyclic system .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. For instance, the synthesis of similar fused tetracyclic quinoline derivatives has been reported to involve one-pot domino reactions, microwave synthesis using a catalyst, using ionic liquids, photocatalytic synthesis (UV radiation), and various other methods .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to be electron-withdrawing, which could affect the compound’s reactivity. Similarly, the sulfonamide group could participate in various chemical reactions .Applications De Recherche Scientifique
Biological Activity of Sulfonamide-based Compounds
Sulfonamide hybrids, including those similar to the specified compound, have demonstrated a broad spectrum of pharmacological properties. These include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The versatility of these compounds is attributed to the variability in the functional groups attached to the sulfonamide moiety, leading to the development of hybrids with coumarin, indole, quinoline, and other bioactive scaffolds (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Structural Studies and Polymorphism
Structural studies have revealed polymorphic modifications in similar compounds, demonstrating their complex crystalline behaviors and potential for varied biological activities. For example, 6-hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, a compound with strong diuretic properties, has shown two polymorphic forms with distinct crystal packing, hinting at its applicability in hypertension remedies (Shishkina et al., 2018).
Synthesis and Chemical Transformations
The synthesis techniques for these compounds often involve intramolecular substitution and cyclization reactions, leading to the formation of fluorinated isoquinolines and quinolines. Such methodologies are crucial for developing new drugs with enhanced pharmacological profiles (Ichikawa, Sakoda, Moriyama, & Wada, 2006).
Antimicrobial and Anti-inflammatory Properties
Sulfonamide or phosphonic acid derivatives of similar quinoline compounds have been synthesized and evaluated for their antimicrobial activity, although significant activity has not always been noted. This exploration contributes to understanding the structural requirements for antimicrobial efficacy (Yanagisawa, Nakao, & Ando, 1973).
Potential for Hybrid Drug Development
The development of sulfonamide hybrids by combining sulfonamides with various pharmaceutically active heterocyclic moieties has shown promise in creating compounds with a wide variety of biological activities. This hybridization strategy opens new avenues for drug discovery and development (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Orientations Futures
The future research directions for this compound could include further studies to elucidate its synthesis, structure, reactivity, mechanism of action, and physical and chemical properties. Additionally, if this compound shows promising biological activity, it could be studied as a potential therapeutic agent .
Propriétés
IUPAC Name |
11-oxo-N-[4-(trifluoromethyl)phenyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3S/c19-18(20,21)13-2-4-14(5-3-13)22-27(25,26)15-9-11-1-6-16(24)23-8-7-12(10-15)17(11)23/h2-5,9-10,22H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNLLTPPIRGALB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2977585.png)
![1-(3-chlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2977587.png)
![1-Cyclopentene-1-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B2977589.png)

![(E)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2977591.png)

![N2,N6-bis(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2977593.png)

![1-(3-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977597.png)
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide](/img/structure/B2977599.png)

![7-[(4-Methylphenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2977604.png)
